molecular weight and formula of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride
molecular weight and formula of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride
An In-depth Technical Guide to 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride: Synthesis, Properties, and Applications
Introduction
4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a specialized organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, which combines a reactive sulfonyl chloride group with a formyl moiety on a substituted thiophene ring, offers multiple points for chemical modification. The thiophene core is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring, thereby modulating a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The sulfonyl chloride functional group is a powerful electrophile, widely used for the synthesis of sulfonamides, a class of compounds with a broad range of therapeutic applications, including antibacterial and diuretic agents.[3][4] The presence of a formyl group provides an additional site for derivatization, allowing for the construction of more complex molecular architectures through reactions such as reductive amination or Wittig reactions.
This technical guide provides a comprehensive overview of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery and development. Due to the limited availability of published literature on this specific compound, the synthetic protocol is based on well-established and analogous chemical transformations.
Physicochemical Properties
The key physicochemical properties of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₃S₂ | [5] |
| Molecular Weight | 238.72 g/mol | Calculated |
| Monoisotopic Mass | 237.95251 Da | [5] |
| CAS Number | 2241128-65-2 | Sigma-Aldrich |
| SMILES | CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C=O | [5] |
| InChI | InChI=1S/C7H7ClO3S2/c1-4-6(3-9)7(5(2)12-4)13(8,10)11/h3H,1-2H3 | [5] |
| Predicted XlogP | 1.9 | [5] |
Proposed Synthesis
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Step 1: Vilsmeier-Haack formylation of 2,5-dimethylthiophene to introduce the formyl group at the 3-position.
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Step 2: Chlorosulfonation of the resulting 2,5-dimethylthiophene-3-carbaldehyde to install the sulfonyl chloride group at the 4-position.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride.
Experimental Protocols
Step 1: Synthesis of 2,5-Dimethylthiophene-3-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6]
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Reagents and Materials:
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2,5-Dimethylthiophene
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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1,2-Dichloroethane (DCE), anhydrous
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Saturated sodium acetate solution
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Dichloromethane (DCM)
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Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
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To a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCE.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
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Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
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Cool the reaction mixture back to 0 °C and add a solution of 2,5-dimethylthiophene (1 equivalent) in anhydrous DCE dropwise.
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After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Cool the mixture to room temperature and pour it onto crushed ice.
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Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.
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Extract the product with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylthiophene-3-carbaldehyde, which can be purified by vacuum distillation or column chromatography.
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Step 2: Synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (Chlorosulfonation)
Chlorosulfonation of aromatic compounds is a standard method for introducing a sulfonyl chloride group.
-
Reagents and Materials:
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2,5-Dimethylthiophene-3-carbaldehyde
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Chlorosulfonic acid (ClSO₃H)
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Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2,5-dimethylthiophene-3-carbaldehyde (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-salt bath.
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Slowly add chlorosulfonic acid (3-5 equivalents) dropwise, maintaining the temperature between 0 and 5 °C.
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Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with cold water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. The product may be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
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Reactivity and Potential Applications in Drug Discovery
The bifunctional nature of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride makes it a valuable intermediate for creating diverse molecular libraries for drug screening.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles. This is the cornerstone for the synthesis of sulfonamides, which are present in a vast number of pharmaceuticals.[3][4]
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Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields sulfonamides. This reaction is fundamental in the development of antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants.
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Sulfonate Ester Formation: Reaction with alcohols produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.
Reactivity of the Formyl Group
The aldehyde functional group offers another avenue for chemical modification:
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Reductive Amination: Reaction with amines followed by reduction leads to the formation of secondary or tertiary amines.
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Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
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Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxyl group, providing further opportunities for derivatization.
Potential Therapeutic Applications
Given the prevalence of the thiophene nucleus in medicinal chemistry, derivatives of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride could be explored for a variety of therapeutic targets. Thiophene-containing compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The ability to readily synthesize a library of sulfonamides and other derivatives from this starting material makes it a valuable tool for lead optimization in drug discovery programs.
Safety and Handling
4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride should be handled with care in a well-ventilated fume hood. As with most sulfonyl chlorides, it is expected to be corrosive and moisture-sensitive. Hydrolysis will produce hydrochloric acid and the corresponding sulfonic acid. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
The reagents used in the proposed synthesis, particularly phosphorus oxychloride and chlorosulfonic acid, are highly corrosive and react violently with water. These should be handled with extreme caution and under anhydrous conditions.
Conclusion
4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a promising, yet underexplored, chemical entity with significant potential as an intermediate in the synthesis of novel compounds for drug discovery and materials science. While specific literature on this compound is scarce, its synthesis can be reliably approached through established methods such as the Vilsmeier-Haack reaction and chlorosulfonation. The dual reactivity of the sulfonyl chloride and formyl groups provides a versatile platform for the generation of diverse chemical libraries, making it a valuable tool for medicinal chemists and researchers in the life sciences.
References
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PubChem. 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]
- Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000, 56, 355-659.
- Shafiee, A.; Ghassemzadeh, M. Thiophene and its Derivatives in Medicinal Chemistry. J. Heterocycl. Chem.2002, 39, 1-17.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
- Cremlyn, R. J. The reactions of some thiophene sulfonyl derivatives.
- Nishiguchi, A.; Maeda, K.; Miki, S.
- Sperry, J. B.; Wright, D. L. The sulfonamide in medicinal chemistry. Curr. Med. Chem. Anticancer Agents2005, 5(3), 255-276.
- Scozzafava, A.; Owa, T.; Mastrolorenzo, A.; Supuran, C. T. Anticancer and antiviral sulfonamides. Curr. Med. Chem.2003, 10(11), 925-953.
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